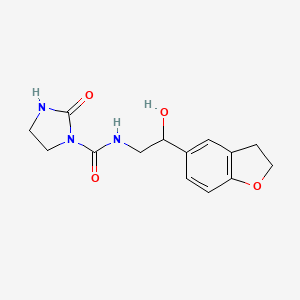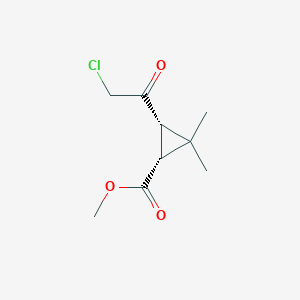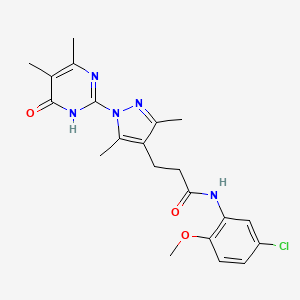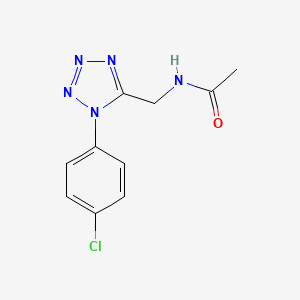
4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid, also known as CPMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPMA is a member of the oxazole family of compounds, which have been shown to possess a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The exact mechanism of action of 4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid is not fully understood. However, studies have shown that this compound is able to induce apoptosis in cancer cells by activating the mitochondrial pathway. This compound has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to possess antimicrobial and antifungal properties. This compound has also been shown to inhibit the activity of enzymes involved in inflammation, which may contribute to its potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid for lab experiments is its relatively simple synthesis method. This compound is also stable under a range of conditions, which makes it suitable for use in a variety of experimental setups. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental systems.
Future Directions
There are numerous future directions for research on 4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid. One potential area of research is the development of this compound analogs with improved solubility and potency. Another area of research is the investigation of the potential of this compound as an anti-inflammatory agent. Finally, the potential of this compound as a therapeutic agent for other diseases, such as fungal infections, could also be explored.
Synthesis Methods
4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-chloro-5-hydroxy-1,2-oxazole-3-carboxylic acid with phenylmethoxycarbonyl chloride in the presence of a base. The resulting product is then treated with ammonia to yield this compound. Other methods of synthesis include the reaction of this compound methyl ester with sodium hydroxide or hydrochloric acid.
Scientific Research Applications
4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research for this compound is its potential as an anticancer agent. Studies have shown that this compound is able to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the growth of tumor cells in vitro and in vivo.
properties
IUPAC Name |
4-chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O5/c13-8-9(11(16)17)15-20-10(8)14-12(18)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,14,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWBIGUQXCHBFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C(=NO2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2406851.png)
![N'-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B2406852.png)




![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2406858.png)


![4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide](/img/structure/B2406864.png)


